Cas no 955963-47-0 (2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate)

2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate Chemical and Physical Properties
Names and Identifiers
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- 2-([1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]CARBONYL)PHENYL 2-FUROATE
- [2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] furan-2-carboxylate
- 2-Furancarboxylic acid, 2-[[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl]phenyl ester
- 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate
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2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M146920-25mg |
2-{[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate |
955963-47-0 | 25mg |
$ 230.00 | 2022-06-04 | ||
TRC | M146920-50mg |
2-{[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate |
955963-47-0 | 50mg |
$ 380.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00871238-1g |
2-[1-(4-Methylphenyl)-1H-pyrazole-4-carbonyl]phenyl furan-2-carboxylate |
955963-47-0 | 90% | 1g |
¥4193.0 | 2024-04-17 | |
A2B Chem LLC | AI70981-10mg |
2-[1-(4-methylphenyl)-1H-pyrazole-4-carbonyl]phenyl furan-2-carboxylate |
955963-47-0 | >90% | 10mg |
$240.00 | 2024-07-18 | |
A2B Chem LLC | AI70981-1mg |
2-[1-(4-methylphenyl)-1H-pyrazole-4-carbonyl]phenyl furan-2-carboxylate |
955963-47-0 | >90% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI70981-5mg |
2-[1-(4-methylphenyl)-1H-pyrazole-4-carbonyl]phenyl furan-2-carboxylate |
955963-47-0 | >90% | 5mg |
$214.00 | 2024-07-18 | |
A2B Chem LLC | AI70981-1g |
2-[1-(4-methylphenyl)-1H-pyrazole-4-carbonyl]phenyl furan-2-carboxylate |
955963-47-0 | >90% | 1g |
$1295.00 | 2024-07-18 | |
Ambeed | A894190-1g |
2-[1-(4-Methylphenyl)-1H-pyrazole-4-carbonyl]phenyl furan-2-carboxylate |
955963-47-0 | 90% | 1g |
$611.0 | 2024-04-15 | |
A2B Chem LLC | AI70981-500mg |
2-[1-(4-methylphenyl)-1H-pyrazole-4-carbonyl]phenyl furan-2-carboxylate |
955963-47-0 | >90% | 500mg |
$720.00 | 2024-07-18 |
2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate
Introduction to 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate (CAS No. 955963-47-0)
2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate (CAS No. 955963-47-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with this compound.
The chemical structure of 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate is notable for its combination of a pyrazole ring, a phenyl group, and a furoate moiety. The pyrazole ring, known for its bioactive properties, is substituted with a 4-methylphenyl group at the 1-position and a carbonyl group at the 4-position. The phenyl ring is attached to the carbonyl group, forming an amide linkage. The furoate moiety, which is an ester of furan-2-carboxylic acid, adds further complexity and functionality to the molecule.
The synthesis of 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate typically involves multi-step processes. One common approach is to start with the preparation of the pyrazole derivative by reacting a suitable hydrazine with an appropriate carboxylic acid or ester. The resulting pyrazole can then be functionalized by introducing the 4-methylphenyl group and the carbonyl functionality. Finally, the phenyl ring and furoate moiety are introduced through esterification reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.
In terms of biological activities, 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate has been studied for its potential as a therapeutic agent. Research has shown that this compound exhibits significant anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, studies have indicated that it possesses antioxidant activity, which could be beneficial in preventing oxidative stress-related conditions.
One of the most exciting areas of research involving 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing cell proliferation. The mechanism of action appears to involve modulation of signaling pathways associated with cell survival and death. These findings have sparked interest in further investigating this compound for its potential use in cancer therapy.
Beyond its therapeutic applications, 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate has also been explored for its use in diagnostic imaging. The unique structural features of this compound make it suitable for conjugation with imaging agents, allowing for non-invasive visualization of specific biological processes. This could have significant implications for early detection and monitoring of diseases.
In conclusion, 2-{1-(4-Methylphenyl)-1H-pyrazol-4-ylcarbonyl}phenyl 2-furoate (CAS No. 955963-47-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an intriguing subject for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds promise for contributing to advancements in healthcare and disease management.
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